molecular formula C7H4FN3O2 B1440969 5-Fluoro-7-nitro 1H-indazole CAS No. 1167056-02-1

5-Fluoro-7-nitro 1H-indazole

Cat. No. B1440969
M. Wt: 181.12 g/mol
InChI Key: UEKZIDSQISFLMJ-UHFFFAOYSA-N
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Description

5-Fluoro-7-nitro 1H-indazole is a chemical compound with the molecular formula C7H4FN3O2 . It is used for research and development purposes . This compound is part of the indazole family, which are important heterocycles in drug molecules. Indazole derivatives are known for their diverse biological activities, making them a significant focus in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of indazole derivatives has been a subject of considerable attention due to their pharmacological significance . Various methods have been developed for the synthesis of these compounds, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .


Chemical Reactions Analysis

Indazole derivatives are known to undergo a variety of chemical reactions. The tautomerism in indazoles greatly influences their synthesis, reactivity, physical, and even biological properties .


Physical And Chemical Properties Analysis

5-Fluoro-7-nitro 1H-indazole is a solid substance . Its melting point ranges from 119 to 125 °C .

Scientific Research Applications

Fluorinated Compounds in Drug Development

Fluorinated compounds, such as 5-fluorouracil (5-FU), have been a cornerstone in the development of treatments for various cancers. 5-FU, a fluorinated pyrimidine analog, has been instrumental in chemotherapy, demonstrating effectiveness in palliating advanced cancer, particularly in the gastrointestinal tract and breast cancer (Heidelberger & Ansfield, 1963). This highlights the potential of fluorinated indazoles in therapeutic research.

Enhancing Liquid Crystal Displays

The incorporation of fluorinated compounds into liquid crystals has significantly impacted materials science, especially in the development of displays. Fluorinated liquid crystals exhibit unique properties, such as improved thermal stability and reduced viscosity, making them ideal for commercial applications in electronics and displays (Hird, 2007).

Catalysis and Organic Synthesis

Indazole derivatives, including fluorinated versions, have shown great promise in catalysis and organic synthesis. Their unique structure facilitates the development of new synthetic methods and catalytic processes, highlighting their versatility and utility in creating complex organic molecules (Shiri et al., 2022).

Biomedical Imaging and Diagnostics

Fluorinated compounds play a critical role in biomedical imaging and diagnostics. The use of fluorinated agents in magnetic resonance spectroscopy (MRS) allows for detailed imaging of tumors, providing valuable insights into cancer metabolism and treatment efficacy (Negendank, 1992). This demonstrates the potential of fluorinated indazoles in enhancing diagnostic techniques.

Safety And Hazards

When handling 5-Fluoro-7-nitro 1H-indazole, it is advised to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Indazole derivatives, including 5-Fluoro-7-nitro 1H-indazole, continue to be a significant area of research due to their diverse biological activities. Future research will likely focus on developing new synthetic strategies for these compounds, exploring their biological activities, and optimizing their properties for potential therapeutic applications .

properties

IUPAC Name

5-fluoro-7-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-5-1-4-3-9-10-7(4)6(2-5)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKZIDSQISFLMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-7-nitro 1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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